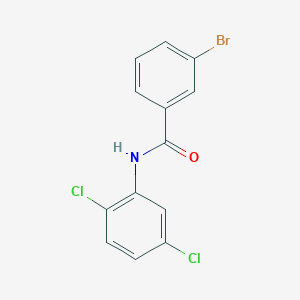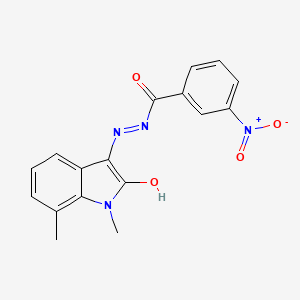
5-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxepines and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide is not fully understood. However, it has been shown to modulate various biological processes, including the expression of inflammatory cytokines, the activity of enzymes involved in tumor growth, and the levels of neurotransmitters involved in anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide has several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of enzymes involved in tumor growth, such as MMP-9 and COX-2. Additionally, it has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, involved in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide in lab experiments is its ability to modulate various biological processes. This makes it a useful tool for studying the mechanisms of diseases and for identifying potential therapeutic targets. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other biological processes, such as autophagy and apoptosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide involves several steps. The first step is the condensation of 2-amino-5-methoxybenzoic acid with 4-chloro-2-furancarboxaldehyde to form an intermediate compound. This intermediate is then reacted with 2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethanol to yield the final product. The overall yield of the synthesis process is approximately 30%.
Applications De Recherche Scientifique
5-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety effects. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-15-6-7-17(23-15)18(20)19-11-13-8-9-22-16-5-3-2-4-14(16)10-13/h2-7,13H,8-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDTPPYQJXPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)






![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

